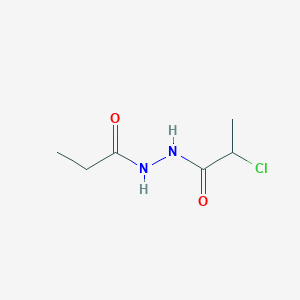
2-chloro-N'-propanoylpropanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-propanoylpropanehydrazide, also known as CPPH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has been synthesized through various methods and has shown promising results in different areas of research.
Aplicaciones Científicas De Investigación
Chemical Synthesis
“N’-(2-chloropropanoyl)propanehydrazide” is used in the synthesis of various chemical compounds . For instance, it is used in the synthesis of new Schiff bases by condensing with aromatic aldehydes . These Schiff bases have potential applications in neuropsychiatric drugs .
Bioinformatics and Pathology Study
This compound has been studied in the field of bioinformatics and pathology . It has been used to evaluate drug-like, pharmacokinetic, pharmacodynamic, and pharmacogenomic properties, as well as to predict the binding to therapeutic targets .
Neuropsychiatric Disorders Treatment
“N’-(2-chloropropanoyl)propanehydrazide” has potential applications in the treatment of neuropsychiatric disorders . One of the synthesized compounds, 1e, showed high potential to be used as a good candidate in neurodegenerative disorders treatment .
Antioxidant Activity
Some derivatives of “N’-(2-chloropropanoyl)propanehydrazide” have shown antioxidant activity . They have been synthesized using both conventional techniques and microwave irradiation .
Nitric Oxide Synthesis
The compound has been studied for its ability to stimulate endogenous nitric oxide synthesis . It has been found to affect the function of neuronal nitric oxide synthase (nNOS), which probably regulates the spontaneous contractile activity of gastric smooth muscles .
Gastric Smooth Muscles Regulation
“N’-(2-chloropropanoyl)propanehydrazide” is involved in the regulation of intestinal neurons expressing nNOS . It affects the density and intensity of nNOS-positive cells, which increase significantly in the myenteric plexus and smooth muscle cells .
Propiedades
IUPAC Name |
2-chloro-N'-propanoylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O2/c1-3-5(10)8-9-6(11)4(2)7/h4H,3H2,1-2H3,(H,8,10)(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYPVVUGZPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

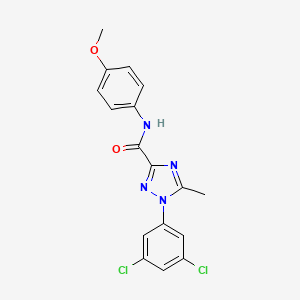

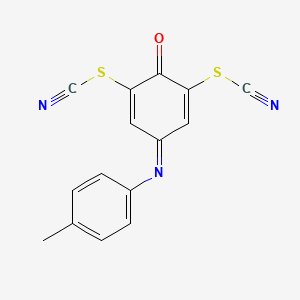
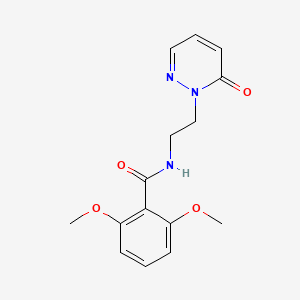
![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)
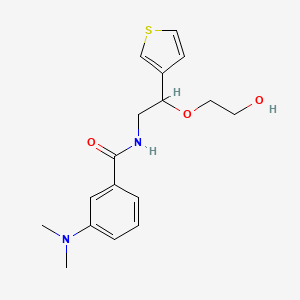
![2-Cyclobutyl[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B2636796.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)
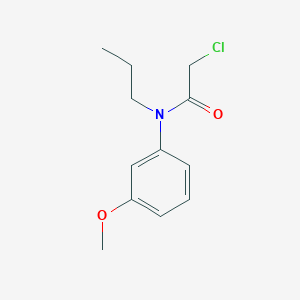
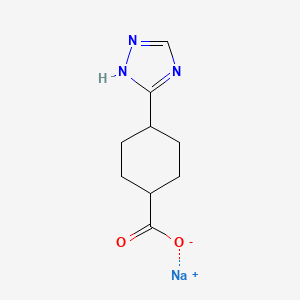
![1-[5-Chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2636804.png)
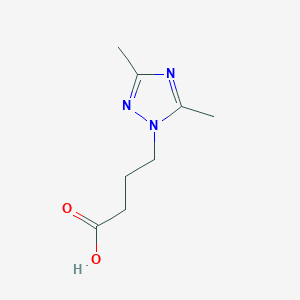

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)